molecular formula C10H9Cl2NO3 B1386449 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid CAS No. 1155503-79-9

2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid

Cat. No.: B1386449
CAS No.: 1155503-79-9
M. Wt: 262.09 g/mol
InChI Key: XBNIDUOTQJEFQY-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and a chloropropanoyl amide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles.

    Amidation and Esterification: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium carbonate.

    Acidic or Basic Hydrolysis: Hydrochloric acid, sodium hydroxide.

    Amidation: Triethylamine, dimethylformamide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Hydrolysis Products: 2-Chlorobenzoic acid and 3-chloropropanoic acid.

Scientific Research Applications

2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.

    Material Science: Can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is unique due to the presence of both chloro and chloropropanoyl amide groups, which provide distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

2-chloro-5-(3-chloropropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-4-3-9(14)13-6-1-2-8(12)7(5-6)10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNIDUOTQJEFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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